molecular formula C20H22ClN3O2S B4587643 4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4587643
M. Wt: 403.9 g/mol
InChI Key: HEBPFUIWNIIELH-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1121258 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational and DFT Investigations

Triazole derivatives have been extensively studied for their structural aspects, spectroscopic behavior, intermolecular interactions, chemical reactivity, and potential inhibitory activity against diseases such as tuberculosis. Through spectroscopy, AIM, and molecular docking analysis, researchers have predicted new possibilities for anti-TB drugs, emphasizing the role of triazole compounds in developing new therapeutic agents (Kumar et al., 2021).

Electronic and Nonlinear Optical Properties

Triazole derivatives have also been analyzed for their electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through DFT calculations. These studies provide insights into the potential application of triazole compounds in material science, especially in the development of materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).

Spectral Features and Biological Activity Prediction

The synthesis and theoretical analysis of triazole compounds have facilitated the prediction of their biological activities. For instance, the spectral (FT-IR, UV-visible, NMR) features of certain triazole compounds have been linked to their potential as inhibitors of enzymes relevant to various diseases, indicating the compounds' therapeutic potential (Srivastava et al., 2016).

Intermolecular Interactions in Triazole Derivatives

Research on triazole derivatives has also focused on understanding their intermolecular interactions, such as lp⋯π interactions, through experimental and theoretical analyses. These studies contribute to the knowledge of crystal engineering and the design of molecular structures with desired properties (Shukla et al., 2014).

Synthesis and Lipase Inhibition

The synthesis of novel heterocyclic compounds from triazole derivatives and their investigation for lipase and α-glucosidase inhibition highlight the potential of these compounds in addressing metabolic disorders. This research illustrates the utility of triazole compounds in developing new treatments for diseases influenced by enzyme activity (Bekircan et al., 2015).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-[(3,4-diethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-3-25-17-10-7-15(11-18(17)26-4-2)12-19-22-23-20(27)24(19)13-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPFUIWNIIELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NNC(=S)N2CC3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-chlorobenzyl)-5-(3,4-diethoxybenzyl)-4H-1,2,4-triazole-3-thiol

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